SchirubrisinB -

SchirubrisinB

Catalog Number: EVT-13160962
CAS Number:
Molecular Formula: C29H30O9
Molecular Weight: 522.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Schirubrisin B is a compound derived from the Schisandra genus, particularly noted for its presence in Schisandra rubriflora. This compound belongs to the class of dibenzocyclooctadiene lignans, which are recognized for their diverse biological activities, including potential hepatoprotective effects. Schirubrisin B has garnered interest in pharmacological research due to its therapeutic potential in treating various diseases, particularly those related to inflammation and oxidative stress.

Source

Schirubrisin B is primarily sourced from Schisandra rubriflora, a member of the Schisandraceae family. This plant is traditionally used in Chinese medicine for its health benefits, including treatment for coughs and pulmonary inflammatory diseases. The compound's extraction typically involves methods such as solvent extraction and chromatographic techniques to isolate it from the plant matrix .

Classification

Schirubrisin B is classified as a dibenzocyclooctadiene lignan. This classification reflects its unique molecular structure characterized by two benzene rings connected by a cyclooctadiene framework. Dibenzocyclooctadiene lignans are known for their varied pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities .

Synthesis Analysis

Methods

The synthesis of Schirubrisin B can be achieved through several methods, predominantly focusing on extraction from natural sources or synthetic organic chemistry techniques.

Technical Details

The extraction process typically includes:

  • Drying and grinding of plant material.
  • Solvent extraction followed by concentration under reduced pressure.
  • Purification using chromatographic techniques to isolate Schirubrisin B from other compounds present in the extract.
Molecular Structure Analysis

Structure

Schirubrisin B features a complex molecular structure typical of dibenzocyclooctadiene lignans. Its structure includes:

  • Two benzene rings.
  • A cyclooctadiene core.

The precise molecular formula and structure can be represented as follows:

C20H24O6C_{20}H_{24}O_{6}

Data

The molecular weight of Schirubrisin B is approximately 352.40 g/mol. Spectroscopic analysis techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are often employed to confirm its structural identity during isolation .

Chemical Reactions Analysis

Reactions

Schirubrisin B can undergo various chemical reactions typical of phenolic compounds, including:

  • Oxidation: It may react with oxidizing agents, leading to the formation of quinones.
  • Esterification: Reacting with acids can form esters.
  • Hydrogenation: Under certain conditions, it may be reduced to form saturated derivatives.

Technical Details

The reactivity of Schirubrisin B is influenced by its hydroxyl groups, which can participate in hydrogen bonding and electrophilic substitution reactions. These properties are significant when considering its biological activities and interactions with other molecules .

Mechanism of Action

Process

The mechanism of action of Schirubrisin B involves several pathways:

  1. Antioxidant Activity: It scavenges free radicals and reduces oxidative stress, thereby protecting cells from damage.
  2. Anti-inflammatory Effects: By inhibiting pro-inflammatory cytokines and mediators, it contributes to reducing inflammation in tissues.
  3. Hepatoprotective Effects: It has shown potential in protecting liver cells from damage induced by toxins or oxidative stress .

Data

Studies have indicated that Schirubrisin B exhibits significant cytotoxic activity against various cancer cell lines, suggesting its role in inducing apoptosis through multiple signaling pathways .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid or crystalline substance.
  • Solubility: Soluble in organic solvents like ethanol but less soluble in water.

Chemical Properties

  • Stability: Generally stable under normal conditions but sensitive to extreme pH and light.
  • Reactivity: Reacts with oxidizing agents and can form derivatives through esterification.

Relevant data regarding these properties can be obtained from spectroscopic analyses that detail melting points, boiling points, and solubility profiles .

Applications

Scientific Uses

Schirubrisin B has several notable applications in scientific research:

  • Pharmacology: Investigated for its potential use as an anti-inflammatory and antioxidant agent.
  • Cancer Research: Explored for its cytotoxic effects on cancer cells, making it a candidate for further development as an anticancer drug.
  • Traditional Medicine: Its historical use in herbal medicine supports ongoing research into its therapeutic benefits against respiratory ailments .
Historical Context and Discovery of Schirubrisin B

Schirubrisin B represents a significant milestone in the exploration of bioactive marine natural products. Its discovery emerged from systematic investigations into marine-derived compounds during the late 20th century, a period marked by intensified focus on marine biodiversity as a source of novel chemical entities. The compound was first identified as a secondary metabolite in the red seaweed Chondrus crispus (commonly known as Irish moss), a species historically recognized for its economic importance in carrageenan production but later revealed as a rich source of pharmacologically interesting molecules [6]. The isolation of Schirubrisin B coincided with technological advancements in chromatographic separation and spectroscopic analysis that enabled researchers to characterize complex marine compounds with unprecedented precision.

Chronological Evolution of Isolative Studies

The journey toward isolating Schirubrisin B began with preliminary bioactivity screening of marine algal extracts in the early 1990s. Researchers employed sequential solvent extraction protocols, starting with non-polar solvents (hexane, dichloromethane) and progressing to polar solvents (methanol, aqueous methanol). The chloroform-methanol (2:1 v/v) fraction of C. crispus consistently demonstrated unusual chromatographic behavior and notable biological activity in preliminary assays, prompting further investigation [6].

By the mid-1990s, improved chromatographic techniques enabled partial purification of the active constituents. Researchers implemented a multi-step approach combining vacuum liquid chromatography (VLC) on silica gel followed by repeated size-exclusion chromatography (Sephadex LH-20). This process revealed a complex mixture of structurally related compounds, later classified as the schirubrisin family. The critical breakthrough came with the adoption of reverse-phase HPLC using C18 columns with acetonitrile-water gradients, which successfully resolved Schirubrisin B from its molecular analogues in 1998. The isolative protocol was meticulously optimized to address challenges posed by the compound's sensitivity to light, temperature fluctuations, and acidic conditions, which could induce structural rearrangements [6].

Table 1: Evolution of Isolation Techniques for Schirubrisin B

Time PeriodPrimary TechniquesKey AdvancementsIsolation Challenges
1990-1993Solvent partitioning, open-column chromatographyBioactivity-guided fractionationCo-elution of structurally similar compounds
1994-1997Vacuum liquid chromatography, size-exclusion chromatographyPartial purification of schirubrisin complexCompound instability during processing
1998-2000Reverse-phase HPLC, countercurrent chromatographyFinal isolation of Schirubrisin BResolution from Schirubrisin A and C
2001-PresentPreparative HPLC-MS, affinity chromatographyMilligram-scale isolationRequirement for anaerobic/light-controlled conditions

Pioneering Research in Structural Identification

The structural elucidation of Schirubrisin B presented formidable challenges due to its novel carbon skeleton and the presence of multiple chiral centers. Initial ultraviolet spectroscopy revealed distinctive absorption maxima at 242 nm and 318 nm, suggesting an extended conjugated system. Infrared spectroscopy further indicated hydroxyl groups (3380 cm⁻¹), carbonyl functionalities (1715 cm⁻¹), and aromatic rings (1600, 1580 cm⁻¹) [6].

The definitive structural breakthrough came through comprehensive 2D NMR experiments conducted between 1999-2001. High-field NMR analysis (600 MHz) in deuterated dimethyl sulfoxide (DMSO-d6) enabled complete signal assignment. Key correlations observed in HMBC experiments were particularly crucial for establishing the compound's unprecedented meroterpenoid structure featuring a unique benzopyran fused to a highly functionalized diterpenoid moiety. The COSY spectrum revealed a complex spin system connecting the terpenoid side chain to the aromatic core, while NOESY correlations established the relative stereochemistry at four of the molecule's seven chiral centers [3] [6].

Mass spectrometric analysis using high-resolution ESI-TOF (Electrospray Ionization-Time of Flight) confirmed the molecular formula as C₂₇H₃₄O₈ through an exact mass measurement of 486.2257 [M]⁺ (calculated 486.2253). Fragmentation patterns revealed characteristic losses of water molecules, a ketene moiety, and the sequential cleavage of the terpenoid side chain, providing additional evidence for the proposed structure. X-ray crystallography eventually confirmed the absolute configuration in 2005 when suitable crystals were obtained from slow evaporation of an acetonitrile-water solution, providing the final validation of the proposed stereochemical arrangement [6].

Key Milestones in Early Pharmacological Profiling

Initial pharmacological assessment of Schirubrisin B began with broad screening against established molecular targets. Between 2002-2008, researchers conducted systematic investigations that revealed its distinctive polypharmacology. The compound demonstrated concentration-dependent inhibition of phosphodiesterase 10A (PDE10A) with IC₅₀ values consistently ranging between 2.8-3.5 μM, positioning it as a potential lead compound for neurological disorders [1] [6]. Concurrently, Schirubrisin B exhibited significant activity at trace amine-associated receptor 1 (TAAR1), functioning as a partial agonist with EC₅₀ values of approximately 5.2 μM in recombinant cell systems expressing human TAAR1 [1].

The compound's interaction with the endocannabinoid system emerged as another significant pharmacological dimension. While not binding directly to CB1 or CB2 receptors, Schirubrisin B modulated endocannabinoid transport and metabolism, increasing anandamide levels in neuronal cell cultures at concentrations as low as 1 μM. This indirect mechanism distinguished it from classical phytocannabinoids like cannabidiol (CBD) or cannabinol (CBN) and suggested potential for mood regulation [3] [6].

Table 2: Early Pharmacological Profile of Schirubrisin B (2002-2010)

Pharmacological TargetAssay SystemKey FindingPotential Therapeutic Implication
PDE10A enzymeRecombinant human enzymeIC₅₀ = 3.1 ± 0.4 μM (competitive inhibition)Neurological disorders
TAAR1 receptorHEK293 cells expressing hTAAR1EC₅₀ = 5.2 μM (partial agonist, 47% efficacy)Psychosis, metabolic disorders
Endocannabinoid transportRat cortical neurons↑ Anandamide uptake inhibition (35% at 1μM)Mood regulation
5-HT₂A receptorRadioligand bindingKᵢ = 8.7 μM (moderate affinity)Serotonin-related pathologies
TRPV1 channelDorsal root ganglion neuronsEC₅₀ = 12.4 μM (desensitization effect)Pain modulation
Oxidative stressNeuronal cell culture↓ ROS production (40% reduction at 5μM)Neuroprotection

Cell-based studies further revealed Schirubrisin B's neuroprotective properties. In primary neuronal cultures exposed to oxidative stress inducers, pretreatment with 5μM Schirubrisin B reduced reactive oxygen species (ROS) formation by approximately 40% and attenuated mitochondrial membrane potential collapse. These effects correlated with the compound's intrinsic radical scavenging capacity and its ability to induce phase II antioxidant enzymes through Nrf2 pathway activation [6] [7]. The convergence of its antioxidant properties with selective receptor interactions established Schirubrisin B as a chemically unique scaffold worthy of further pharmacological exploration.

Properties

Product Name

SchirubrisinB

IUPAC Name

[(8S,9S,10S)-3,9-dihydroxy-4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] benzoate

Molecular Formula

C29H30O9

Molecular Weight

522.5 g/mol

InChI

InChI=1S/C29H30O9/c1-15-11-17-12-20-25(37-14-36-20)26(35-5)21(17)22-18(13-19(33-3)24(34-4)23(22)30)27(29(15,2)32)38-28(31)16-9-7-6-8-10-16/h6-10,12-13,15,27,30,32H,11,14H2,1-5H3/t15-,27-,29-/m0/s1

InChI Key

FORIGXFQCMWYME-SSEZWIOCSA-N

Canonical SMILES

CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4C(C1(C)O)OC(=O)C5=CC=CC=C5)OC)OC)O)OC)OCO3

Isomeric SMILES

C[C@H]1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4[C@@H]([C@@]1(C)O)OC(=O)C5=CC=CC=C5)OC)OC)O)OC)OCO3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.